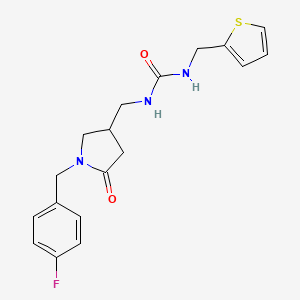

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a derivative within the class of diaryl ureas, which are recognized for their significance in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is noted for their antiproliferative properties against various cancer cell lines, suggesting potential applications in cancer therapy .

Synthesis Analysis

The synthesis of related diaryl urea derivatives typically involves the design and construction of the urea backbone with specific aryl or heteroaryl groups attached to it. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives was carried out and these compounds were evaluated for their antiproliferative activity . Similarly, another series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized using computer-aided design, indicating the importance of computational tools in optimizing the synthesis of such compounds . These methods could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of diaryl ureas, including the compound of interest, is characterized by the presence of an aryl group and a urea moiety. The structure-activity relationship (SAR) studies suggest that specific substitutions on the aryl rings can significantly influence the biological activity of these compounds. For example, the presence of a trifluoromethyl group and a pyridinylmethoxy group has been associated with potent antiproliferative activity . The molecular docking studies of related compounds also provide insights into the interactions between these molecules and their biological targets, such as tyrosine kinases .

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the urea functionality. These compounds can participate in various chemical reactions, including interactions with biological macromolecules. For instance, the antiproliferative activity of these compounds is likely due to their ability to interact with and inhibit enzymes like tyrosine kinases, which are crucial for cell proliferation and angiogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are critical for their biological activity and pharmacokinetic profile. The papers provided do not directly discuss these properties for the compound , but they do highlight the importance of specific structural features for biological activity. For example, the presence of a pyridinylmethoxy group enhances the antiproliferative effects, which could be related to the compound's ability to better penetrate cell membranes or to interact with its target .

Aplicaciones Científicas De Investigación

Role in Orexin Receptor Mechanisms

The compound has been implicated in studies exploring orexin receptors and their role in modulating feeding, arousal, stress, and drug abuse. Specifically, research on orexin (OX) receptors (OXR) has shown that neural systems motivating and reinforcing drug abuse may similarly underlie compulsive food seeking and intake. Selective antagonism at OX1R (Orexin-1 Receptor) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component, indicating the compound's relevance in neuropharmacological research and its potential therapeutic applications (Piccoli et al., 2012).

Enzyme Inhibition and Biochemical Evaluation

Another dimension of scientific research involving this compound relates to its biochemical and enzymatic activity. A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and test compounds with greater conformational flexibility, reveals the compound's potential in enzyme inhibition. These findings underscore its utility in developing acetylcholinesterase inhibitors, contributing to Alzheimer's disease research and treatment strategies (Vidaluc et al., 1995).

Chemical Synthesis and Material Science Applications

Research has also delved into the compound's role in chemical synthesis and material science. For instance, the cocondensation of urea with methylolphenols under acidic conditions to synthesize alternative copolymers of urea and phenol demonstrates its versatility in creating new materials with potential applications in polymer science and engineering (Tomita & Hse, 1992).

Central Nervous System Agents

The compound is part of a class of agents explored for their potential central nervous system (CNS) activity. A series prepared and screened for pharmacological activity revealed anxiolytic and muscle-relaxant properties, indicating the compound's significance in developing treatments for CNS disorders (Rasmussen et al., 1978).

Propiedades

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c19-15-5-3-13(4-6-15)11-22-12-14(8-17(22)23)9-20-18(24)21-10-16-2-1-7-25-16/h1-7,14H,8-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKJTPXXJXPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)